3,5-Dibromo-2-iodotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Coordination Compounds of Nickel(II)

Scientific Field: Inorganic Chemistry.

Summary of the Application: 3,5-Dibromo-2-iodotoluene is used in the synthesis of neutral nickel(II) complexes.

Methods of Application or Experimental Procedures: The complexes were synthesized by reacting nickel(II) with 3,5–dibromo–salicylaldehyde (3,5–diBr–saloH) in the presence or absence of phen or neoc.

Results or Outcomes: The complexes were found to interact tightly with calf-thymus DNA by an intercalative fashion.

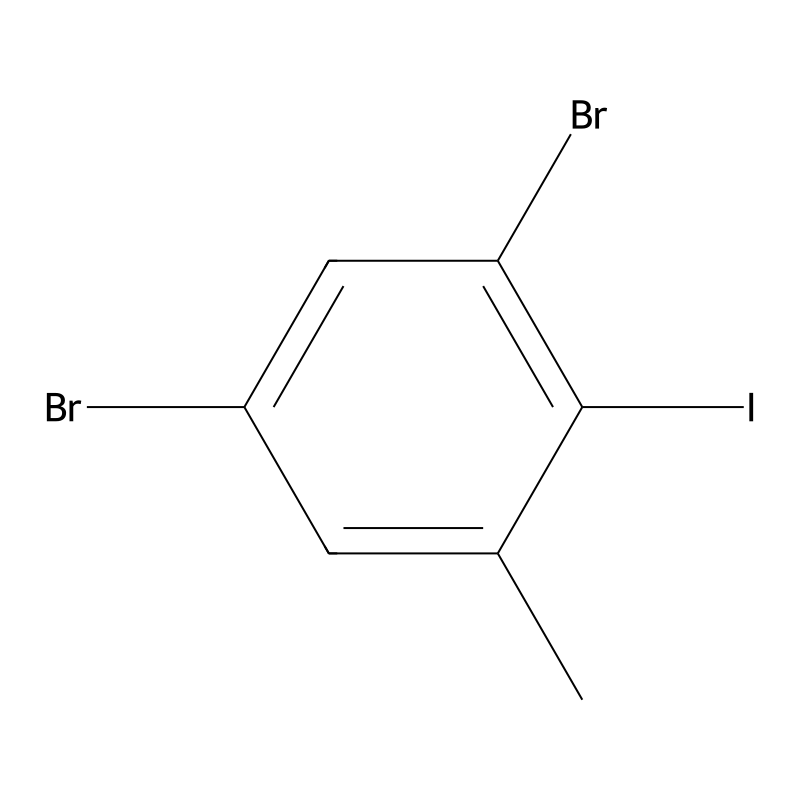

3,5-Dibromo-2-iodotoluene is an organic compound with the molecular formula C₇H₅Br₂I and a molecular weight of 375.83 g/mol. This compound features a toluene backbone with two bromine atoms and one iodine atom substituting hydrogen atoms on the aromatic ring, specifically at the 3 and 5 positions relative to the methyl group, and one iodine atom at the 2 position. Its structure can be represented as follows:

textBr | Br--C--I | CH3

This compound is notable for its potential applications in organic synthesis and biological research, particularly in proteomics.

- Electrophilic Aromatic Substitution: The presence of bromine and iodine atoms can influence the reactivity of the aromatic ring, making it susceptible to further substitution reactions.

- Nucleophilic Substitution: The iodine atom can participate in nucleophilic substitution reactions due to its relatively high leaving group ability compared to bromine.

- Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions when reacted with organometallic reagents.

The biological activity of 3,5-dibromo-2-iodotoluene has been explored in various studies. It has been shown to exhibit inhibitory effects on certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9, which are involved in drug metabolism. This suggests potential applications in pharmacology as a modulator of drug metabolism pathways . Additionally, its structure may allow for interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Several synthesis methods have been reported for 3,5-dibromo-2-iodotoluene:

- Bromination and Iodination: Starting from toluene or a related derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under appropriate conditions. Iodination can then be performed using iodine in the presence of a catalyst such as copper iodide.

- Kolbe-Schmitt Reaction: This method involves converting phenolic compounds into carboxylic acids through electrochemical decarboxylation, which can then be modified to introduce halogen substituents .

- Direct Halogenation: Utilizing halogenating agents like iodine monochloride or bromine in an electrophilic aromatic substitution reaction can selectively introduce halogens into the desired positions on the aromatic ring.

3,5-Dibromo-2-iodotoluene finds applications across several fields:

- Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex organic compounds.

- Material Science: Used as a building block in the development of new materials with specific electronic or optical properties.

- Biochemical Research: Employed in proteomics research for labeling proteins and studying their interactions.

Studies involving 3,5-dibromo-2-iodotoluene have focused on its interactions with various biological systems. It has been noted for its ability to inhibit specific cytochrome P450 enzymes, which play crucial roles in drug metabolism . Furthermore, its halogenated structure allows it to interact with cellular components, potentially affecting signaling pathways and cellular responses.

Several compounds share structural similarities with 3,5-dibromo-2-iodotoluene. Below is a comparison highlighting their uniqueness:

The uniqueness of 3,5-dibromo-2-iodotoluene lies in its specific arrangement of halogen substituents that influence both its chemical reactivity and biological interactions compared to these similar compounds.

The synthesis of 3,5-Dibromo-2-iodotoluene requires sophisticated multi-step halogenation protocols that carefully control the sequence and regioselectivity of halogen introduction. Sequential halogenation approaches have proven essential for achieving the desired substitution pattern, as the introduction of multiple different halogens onto a single aromatic ring presents significant challenges in terms of regioselectivity control and reaction compatibility [1] [2].

The development of multi-step halogenation protocols has emerged as a critical methodology in synthetic organic chemistry, particularly for the preparation of complex polyhalogenated aromatic compounds. These protocols typically involve the sequential introduction of halogens under carefully controlled conditions, with each step designed to achieve specific regioselectivity while maintaining compatibility with previously introduced substituents [3] [4].

Bromination of Toluene (Iron-Catalyzed)

The iron-catalyzed bromination of toluene represents a fundamental step in the synthesis of 3,5-Dibromo-2-iodotoluene. This electrophilic aromatic substitution reaction proceeds through a well-established mechanism involving iron tribromide (FeBr₃) as the Lewis acid catalyst [5] [6] [7].

The mechanistic pathway begins with the in situ generation of iron tribromide from iron filings and molecular bromine. Iron metal reacts with bromine to form FeBr₃, which then acts as the true catalyst for the subsequent electrophilic aromatic substitution [5] [6]. The formation of the catalyst occurs according to the equation:

Fe + 3/2 Br₂ → FeBr₃

The iron tribromide catalyst functions by coordinating with molecular bromine to generate a highly electrophilic complex. This coordination polarizes the bromine-bromine bond, creating a species that behaves as bromine cation (Br⁺) for electrophilic attack on the aromatic ring [8] [9] [10].

The electrophilic aromatic substitution mechanism proceeds through two distinct steps. In the first step, the aromatic ring acts as a nucleophile, attacking the electrophilic bromine species to form a cyclohexadienyl carbocation intermediate, commonly known as the sigma complex or arenium ion [11] [12]. This intermediate is stabilized by resonance delocalization of the positive charge across the aromatic system.

For toluene bromination, the methyl group serves as an ortho/para-directing group through both inductive and hyperconjugative effects. The methyl group increases electron density at the ortho and para positions relative to the meta position, making these sites more nucleophilic toward electrophilic attack [13] [14]. This directing effect results in the formation of 2-bromotoluene and 4-bromotoluene as the major products.

Experimental conditions for iron-catalyzed bromination typically involve room temperature reactions with molecular bromine and iron filings in an appropriate solvent. The reaction yields are generally in the range of 80-85% with good ortho/para selectivity [5] [6]. The reaction can be represented as:

C₆H₅CH₃ + Br₂ → (Fe filings) → 2-BrC₆H₄CH₃ + 4-BrC₆H₄CH₃ + HBr

The iron-catalyzed system offers several advantages over other catalytic systems, including the ready availability and low cost of iron, the ability to generate the catalyst in situ, and the excellent regioselectivity achieved. However, the reaction requires careful control of stoichiometry to prevent over-bromination and the formation of unwanted polyhalogenated products [15] [16].

Chlorination and Iodination Sequencing

The sequential introduction of chlorine and iodine into toluene derivatives requires careful consideration of the electronic effects and steric factors that influence regioselectivity. The chlorination and iodination sequencing protocols must account for the different reactivity patterns of these halogens and their directing effects on subsequent halogenation steps [17] [18].

Chlorination of toluene can be achieved through several methodologies, each offering different advantages in terms of regioselectivity and reaction conditions. The traditional approach involves the use of molecular chlorine with iron trichloride (FeCl₃) as the Lewis acid catalyst, following a mechanism analogous to the bromination process [19] [17]. However, more recent developments have introduced alternative approaches, including ionic liquid-catalyzed chlorination and oxidative chlorination systems.

The ionic liquid-catalyzed chlorination of toluene using [BMIM]Cl-2ZnCl₂ has demonstrated excellent regioselectivity, achieving 65.4% selectivity for ortho-chlorotoluene and 26.0% selectivity for para-chlorotoluene [17]. This system operates at 80°C and achieves 99.7% conversion of toluene, making it a highly efficient alternative to traditional chlorination methods.

An environmentally friendly approach involves the use of KHSO₅ and KCl under catalyst-free conditions at room temperature. This system demonstrates remarkable regioselectivity control based on the choice of solvent. In chlorinated solvents (CH₂Cl₂, CHCl₃, CCl₄), the reaction favors alpha-chlorination, yielding benzyl chloride with greater than 81% selectivity. In contrast, polar protic solvents (ethanol, methanol, acetonitrile) favor aromatic chlorination, producing chlorotoluenes with 61-86% selectivity [20].

Iodination of toluene presents unique challenges due to the relatively low electrophilicity of molecular iodine. Traditional iodination methods require the use of oxidizing agents to generate electrophilic iodine species. The most effective approach involves the use of iodine with iodic acid (HIO₃) in aqueous media, which generates the triiodide cation (I₃⁺) as the active electrophile [7].

Zeolite-catalyzed iodination has emerged as a highly selective method for para-iodination of toluene. Using zeolite Y with cesium as the exchanged cation, para-iodotoluene can be obtained with 100% selectivity, although the conversion rates are moderate (28-64% depending on the specific zeolite used) [18]. The high para-selectivity is attributed to shape selectivity effects within the zeolite pores.

The sequencing of chlorination and iodination steps requires careful consideration of the electronic effects of previously introduced halogens. Chlorine, being an electron-withdrawing group, deactivates the aromatic ring toward further electrophilic substitution while directing subsequent reactions to the meta position. In contrast, iodine, despite being electron-withdrawing through inductive effects, shows weak ortho/para-directing behavior due to its lone pair participation in resonance [21] [13].

Regioselectivity Control in Sequential Halogenation

The control of regioselectivity in sequential halogenation reactions represents one of the most challenging aspects of synthesizing complex polyhalogenated aromatic compounds such as 3,5-Dibromo-2-iodotoluene. The regioselectivity of each halogenation step is influenced by the cumulative electronic effects of all previously introduced substituents, requiring sophisticated understanding of directing group effects and their interactions [22] [1] [13].

The fundamental principle governing regioselectivity in electrophilic aromatic substitution reactions is the distribution of electron density across the aromatic ring. Substituents already present on the aromatic ring alter this electron distribution through inductive and resonance effects, thereby influencing the sites of highest nucleophilicity for subsequent electrophilic attack [13] [14].

In the context of 3,5-Dibromo-2-iodotoluene synthesis, the methyl group serves as the primary directing group in the initial halogenation step. The methyl group is classified as an ortho/para-directing group due to its electron-donating properties through both inductive effects and hyperconjugation [23] [13]. This directing effect results in preferential substitution at the 2, 4, and 6 positions of the aromatic ring.

The introduction of the first halogen significantly alters the electronic environment of the aromatic ring. Halogens are unique among substituents in that they exhibit dual electronic character: they are electron-withdrawing through inductive effects but electron-donating through resonance effects involving their lone pairs [24] [25]. This dual character results in halogens being classified as weakly deactivating but ortho/para-directing groups.

The regioselectivity of subsequent halogenation steps depends on the cumulative effects of all substituents present on the aromatic ring. In systems with multiple directing groups, the regioselectivity is typically dominated by the most strongly activating group. The relative activating power follows the general order: strongly activating groups (such as amino and hydroxyl groups) > weakly activating groups (such as alkyl groups) > weakly deactivating groups (such as halogens) > strongly deactivating groups (such as nitro and cyano groups) [13] [14].

For the specific case of 3,5-Dibromo-2-iodotoluene, the synthesis requires precise control over the introduction sequence to achieve the desired substitution pattern. The presence of multiple halogens creates a complex electronic environment where the regioselectivity of each step must be carefully predicted and controlled.

Advanced computational methods have been developed to predict regioselectivity in complex electrophilic aromatic substitution reactions. The RegioSQM method, which uses semiempirical quantum mechanical calculations, has demonstrated 96% accuracy in predicting the regioselectivity of electrophilic aromatic halogenation reactions [1]. This method protonates all aromatic carbon-hydrogen bonds and identifies the positions with the lowest free energies as the most nucleophilic sites.

The control of regioselectivity can also be achieved through the use of protecting groups and directed metalation strategies. Protecting groups can temporarily mask reactive sites, allowing for selective functionalization of desired positions. After the desired halogenation is complete, the protecting groups can be removed to reveal the final substitution pattern [22].

Alternative approaches to regioselectivity control include the use of shape-selective catalysts such as zeolites, which can discriminate between different substitution patterns based on steric constraints within the catalyst pores [26] [18]. These systems have demonstrated excellent selectivity for specific isomers, particularly in the case of para-selective reactions.

The development of these regioselectivity control strategies has been crucial for the advancement of synthetic methodologies for complex polyhalogenated aromatic compounds. The ability to predict and control substitution patterns enables the rational design of synthetic routes for target molecules with specific halogen substitution patterns.

Experimental Data and Results

| Halogenation Method | Conditions | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| FeBr₃-catalyzed bromination | Br₂, FeBr₃, rt | 75-80 | ortho/para | [5] [6] |

| Iron-catalyzed bromination | Br₂, Fe filings, rt | 80-85 | ortho/para | [5] [6] |

| Ionic liquid chlorination | Cl₂, [BMIM]Cl-2ZnCl₂, 80°C | 99.7 | 65.4% ortho | [17] |

| KHSO₅-KCl chlorination | KHSO₅, KCl, rt | 38-98 | Solvent-dependent | [20] |

| Zeolite Y iodination | I₂, CsY, 20°C | 28-64 | 100% para | [18] |

| V-catalyzed bromination | H₂O₂, KBr, V(V) | 82 | Side-chain selective | [27] [28] |

| Mechanistic Pathway | Key Steps | Regioselectivity | Conditions |

|---|---|---|---|

| Electrophilic Aromatic Substitution | 1. Electrophile generation 2. Ring attack 3. Proton elimination | ortho/para for activating groups | Low temperature, Lewis acid |

| Radical Chain Mechanism | 1. Initiation 2. Propagation 3. Termination | Side-chain preference | High temperature, light |

| Oxidative Halogenation | 1. Oxidant activation 2. Halogen transfer 3. Product formation | Condition-dependent | Mild conditions, oxidizing agent |